

Application Notes and Protocols for C108297 in PTSD and Stress Response Studies

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Compound of Interest

Compound Name: C108297

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Introduction

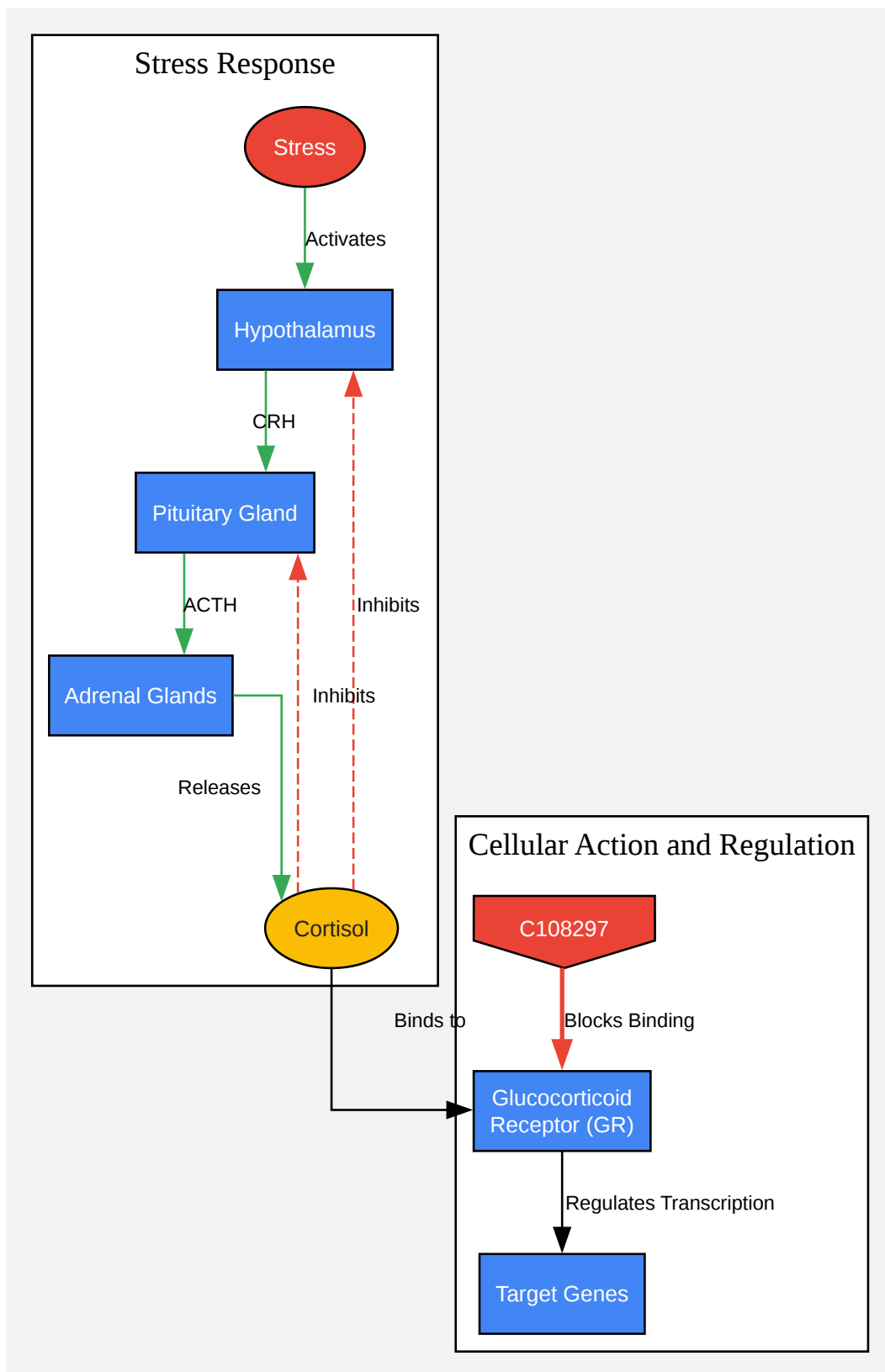
C108297 is a selective glucocorticoid receptor (GR) antagonist being investigated for its therapeutic potential in treating post-traumatic stress disorder (PTSD) and other stress-related conditions. Unlike other GR antagonists such as mifepristone, **C108297** exhibits high selectivity for the GR with no anti-progestin activity, making it a valuable tool for dissecting the specific role of GR signaling in the pathophysiology of stress disorders.[1] These application notes provide an overview of **C108297**'s mechanism of action, summarize key preclinical and clinical findings, and offer detailed protocols for its use in research settings.

C108297 acts by blocking the effects of cortisol, a primary stress hormone, at the glucocorticoid receptor.[2][3] This mechanism is of particular interest in PTSD, as the disorder is often associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and altered GR sensitivity.[4][5] By modulating GR signaling, **C108297** may help to normalize stress responses and alleviate the debilitating symptoms of PTSD.[2]

Mechanism of Action: Modulation of the HPA Axis

C108297's primary mechanism of action is the selective antagonism of the glucocorticoid receptor, a key component of the HPA axis. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotrophic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to promote the

synthesis and release of cortisol. Cortisol then exerts widespread effects throughout the body by binding to GRs. This process is regulated by a negative feedback loop, where cortisol inhibits the production of CRH and ACTH. In PTSD, this negative feedback mechanism can be impaired. **C108297** intervenes by blocking the binding of cortisol to the GR, thereby modulating the downstream effects of stress hormone signaling.



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Diagram of HPA Axis and C108297's Point of Intervention.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **C108297**.

Table 1: Preclinical Efficacy of **C108297** in Rodent Stress Models

Parameter	Animal Model	Treatment Group	Dose	Outcome	Reference
Immobility Time	Rat	C108297	60 mg/kg	Significantly decreased immobility in the Forced Swim Test.	[1] [6]
Corticosterone Levels	Rat	C108297	30 and 60 mg/kg	Potently suppressed peak corticosterone responses to Forced Swim Test and restraint stress.	[1] [6]
Corticosterone Levels	Mouse	C108297	30 mg/kg	Reduced stress-induced corticosterone secretion.	[7]
Depressive-like Behavior	Mouse	C108297	30 mg/kg	Reduced immobility in the tail suspension test after 10 days of treatment.	[7]
HPA Axis Reactivity (Females)	Rat	C108297	30 mg/kg	Attenuated enhanced HPA axis stress reactivity in adulthood following	[8] [9]

				adolescent stress.
Baseline Corticosterone (Males)	Rat	C108297	30 mg/kg	Reduced plasma levels of corticosterone. [9][10]

Table 2: Clinical Trial Design for **C108297** in PTSD (SEVEN Study)

Parameter	Description
Study Phase	Phase IIa
Participants	Veterans with chronic PTSD
Dosage	180 mg C108297 daily for 7 days
Control	Placebo
Blinding	Double-blind
Primary Outcome Measures	Efficacy and safety of C108297
Assessment Tools	Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), self-report questionnaires
Assessment Timepoints	Baseline, Day 7, Day 28, Day 56
Reference	[3][11][12]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of **C108297** in preclinical models of stress and PTSD.

Protocol 1: Forced Swim Test (FST) in Rats

This protocol is adapted from studies evaluating the antidepressant-like effects of **C108297**.[\[1\]](#)

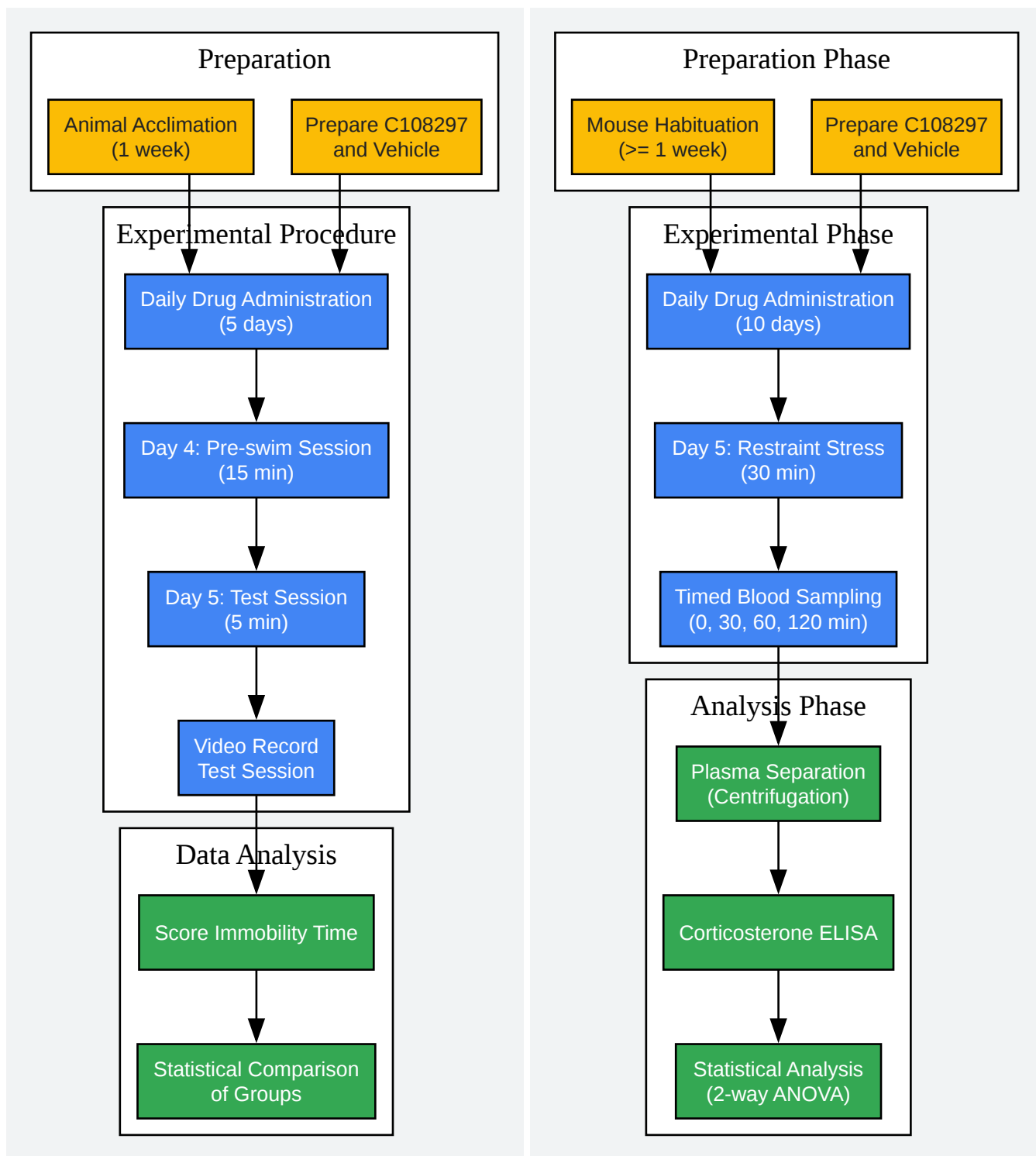
Objective: To assess the effect of **C108297** on behavioral despair, a measure of depressive-like behavior.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- **C108297**
- Vehicle (e.g., polyethylene glycol)
- Cylindrical swim tank (46 cm tall x 20 cm diameter) filled with 25°C water to a depth of 30 cm
- Video recording equipment
- Automated scoring software or trained observer

Procedure:

- Habituation: Acclimate rats to the vivarium for at least one week before the experiment. Handle rats daily for 3-5 minutes to reduce handling stress.
- Drug Administration: Administer **C108297** (e.g., 30 or 60 mg/kg, subcutaneously) or vehicle daily for 5 consecutive days.
- Pre-swim Session (Day 4): On the fourth day of drug administration, place each rat in the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
- Test Session (Day 5): On the fifth day, 24 hours after the pre-swim session, place the rat back in the swim tank for a 5-minute test session.
- Data Acquisition: Record the entire 5-minute test session.
- Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. Compare the immobility time between the **C108297**-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).



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